4-Amino-2-(aminomethyl)phenol 4-Amino-2-(aminomethyl)phenol
Brand Name: Vulcanchem
CAS No.: 79352-72-0
VCID: VC21118255
InChI: InChI=1S/C7H10N2O/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,4,8-9H2
SMILES: C1=CC(=C(C=C1N)CN)O
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

4-Amino-2-(aminomethyl)phenol

CAS No.: 79352-72-0

Cat. No.: VC21118255

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-(aminomethyl)phenol - 79352-72-0

Specification

CAS No. 79352-72-0
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 4-amino-2-(aminomethyl)phenol
Standard InChI InChI=1S/C7H10N2O/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,4,8-9H2
Standard InChI Key PZKNKZNLQYKXFV-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)CN)O
Canonical SMILES C1=CC(=C(C=C1N)CN)O

Introduction

Chemical Identity and Structure

4-Amino-2-(aminomethyl)phenol is an aminophenol derivative characterized by two nitrogen-containing functional groups attached to a phenolic ring structure. The compound features a primary amino group at the para (4) position and an aminomethyl substituent at the ortho (2) position relative to the hydroxyl group .

Basic Identifiers

ParameterValue
CAS Registry Number79352-72-0
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
IUPAC Name4-amino-2-(aminomethyl)phenol
Synonyms2-aminomethyl-4-aminophenol, 2-aminomethyl-p-aminophenol
InChIInChI=1S/C7H10N2O/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,4,8-9H2
SMILESC1=CC(=C(C=C1N)CN)O

The structural architecture of 4-amino-2-(aminomethyl)phenol consists of a benzene ring with three substituents: a hydroxyl group, an amino group, and an aminomethyl group. This arrangement creates a unique electronic distribution that influences its chemical reactivity and physical properties .

Physical and Chemical Properties

4-Amino-2-(aminomethyl)phenol exhibits specific physical and chemical characteristics that determine its behavior in various environments and applications.

Physical Properties

The compound typically appears as a solid at room temperature. Due to the presence of multiple functional groups capable of hydrogen bonding, it shows specific solubility patterns in various solvents .

Chemical Properties

The chemical properties of 4-amino-2-(aminomethyl)phenol are largely dictated by the presence of its three functional groups:

  • The phenolic hydroxyl group (acidic character)

  • The primary amino group at position 4 (basic character)

  • The aminomethyl group at position 2 (basic character)

These functional groups can participate in various chemical reactions, including:

  • Electrophilic aromatic substitution

  • Nucleophilic reactions through the amino groups

  • Acid-base reactions

  • Oxidation-reduction processes

  • Complexation with metal ions

Computed Properties

PropertyValueReference
XLogP30.1PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem
Exact Mass138.079312947 DaPubChem

Salt Forms and Derivatives

Dihydrochloride Salt

The dihydrochloride salt of 4-amino-2-(aminomethyl)phenol (CAS: 135043-64-0) is a commercially important form of the compound. This salt has the molecular formula C7H10N2O·2HCl or C7H12Cl2N2O, with a molecular weight of 211.09 g/mol .

The dihydrochloride salt formation significantly enhances the water solubility of the compound, making it more suitable for various applications where aqueous solutions are required. This form typically appears as a white to off-white crystalline powder .

Other Forms

Various other derivatives and related compounds exist, including:

  • The hydrochloride salt (CAS: 159621-78-0) with a molecular formula of C7H11ClN2O

  • Related compounds such as 2-(aminomethyl)phenol (CAS: 932-30-9), which differs in the position of the amino group

Synthesis Methods

Several approaches exist for the synthesis of 4-amino-2-(aminomethyl)phenol and its derivatives. These methods vary in complexity, yield, and applicability to different scales of production.

Patent-Based Synthesis Methods

According to patent information, aminomethyl-phenols can be prepared through catalytic hydrogenation of precursor compounds. One approach involves the hydrogenation of compounds such as 2-N,N-dialkylaminomethyl-4-nitro phenols to yield the corresponding aminomethyl-phenols .

Synthesis of Related Compounds

For related compounds such as 4-(2-aminoethyl)phenol (tyramine), documented synthesis methods include:

  • Heating 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol with hydrobromic acid

  • Subsequent treatment of the resulting 4-(2-bromoethyl)phenol with ammonia in methanol

  • Final conversion of the hydrobromide salt to the free base using alkaline solution

These methods may provide insights into potential synthetic routes for 4-amino-2-(aminomethyl)phenol, with appropriate modifications to account for the different substitution pattern.

Applications and Uses

4-Amino-2-(aminomethyl)phenol and its salts have various applications in research, chemical synthesis, and potentially in pharmaceutical development.

Research Applications

The compound serves as an important research chemical, particularly in studies involving:

  • Organic synthesis as a building block

  • Structure-activity relationship studies

  • Development of dyes and pigments

Industrial Applications

In industrial settings, the compound and its derivatives may find use in:

  • Production of dyes and pigments

  • Synthesis of more complex organic molecules

  • Specialized chemical processes

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